

# Comparative Transcriptomics of Invopressin-Treated Cells: A Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Invopressin*

Cat. No.: *B12386462*

[Get Quote](#)

## Introduction

This guide provides a comparative analysis of the transcriptomic effects of **Invopressin**, a selective vasopressin V2 receptor agonist, on target cells. The data presented herein is based on studies utilizing the well-characterized V2 receptor-selective agonist, desmopressin (dDAVP), as a proxy for **Invopressin**. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and gene regulatory networks modulated by this class of compounds. The primary comparison is made between cells treated with a V2 receptor agonist and those treated with a vehicle control. Additionally, a comparison with the effects of a V2 receptor antagonist, tolvaptan, is included to provide a broader context of receptor modulation.

The activation of the vasopressin V2 receptor, a G protein-coupled receptor (GPCR), primarily initiates a signaling cascade through the Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).<sup>[1][2][3]</sup> This pathway is crucial in regulating water reabsorption in the kidneys and has other systemic effects. Understanding the downstream transcriptomic consequences of V2 receptor activation is vital for elucidating the full spectrum of its physiological roles and for the development of novel therapeutics.

## Data Presentation: Transcriptomic Changes

The following tables summarize the key differentially expressed genes in response to V2 receptor agonist treatment in mouse collecting duct cells (mpkCCD), a well-established model

for studying V2 receptor signaling.

Table 1: Upregulated Transcripts in V2 Receptor Agonist-Treated Cells

Gene Symbol	Gene Name	Log2 (Fold Change)	Function
Cited1	Cbp/p300 interacting transactivator with Glu/Asp rich carboxy-terminal domain 1	5.2	Transcriptional coactivator
Aqp2	Aquaporin 2	4.2	Water channel
Fxyd4	FXYP domain containing ion transport regulator 4	>1.0	Modulator of Na-K-ATPase
Tsc22d3	TSC22 domain family member 3 (GILZ)	>1.0	Aldosterone-regulated leucine-zipper protein
Atp1b1	ATPase Na <sup>+</sup> /K <sup>+</sup> transporting subunit beta 1	>1.0	Na-K-ATPase beta subunit
Sik1	Salt inducible kinase 1	>1.0	Kinase involved in ion transport regulation
Elf3	E74 like ETS transcription factor 3	>1.0	Transcription factor
Nfkbiz	NFKB inhibitor zeta	>1.0	Transcription factor
Nr4a1	Nuclear receptor subfamily 4 group A member 1	>1.0	Transcription factor
Myc	Myelocytomatosis oncogene	>1.0	Transcription factor

Data derived from RNA-seq analysis of mpkCCD cells treated with dDAVP for 24 hours.[4]

Table 2: Downregulated Transcripts in V2 Receptor Agonist-Treated Cells

Gene Symbol	Gene Name	Log2 (Fold Change)	Function
Ndrp1	N-myc downstream regulated 1	Significant decrease	Stress-responsive protein
Lmna	Lamin A/C	Significant decrease	Nuclear lamina component

Phosphoproteomic analyses have shown decreased phosphorylation of these proteins, suggesting potential downstream effects on their corresponding gene expression.[\[2\]](#)

Table 3: Comparative Effects of V2 Receptor Agonist vs. Antagonist on Gene Expression

Gene Symbol	Effect of V2 Agonist (dDAVP)	Effect of V2 Antagonist (Tolvaptan)
Aqp2	Upregulation	Inhibition of vasopressin-induced upregulation
Other vasopressin-induced mRNAs	Upregulation	Inhibition

Data from RNA-seq of mpkCCD cells.[\[5\]](#)

## Experimental Protocols

### Cell Culture and Treatment for Transcriptomic Analysis

- Cell Line: Mouse cortical collecting duct (mpkCCD) cells.
- Culture Conditions: Cells are cultured in a suitable medium supplemented with fetal bovine serum and appropriate growth factors.
- Treatment: For transcriptomic analysis, cells are treated with either the V2 receptor agonist (e.g., 0.1 nM dDAVP) or a vehicle control for a specified period, typically 24 hours.[\[6\]](#) For

antagonist studies, cells are co-treated with the agonist and antagonist (e.g., tolvaptan).[5]

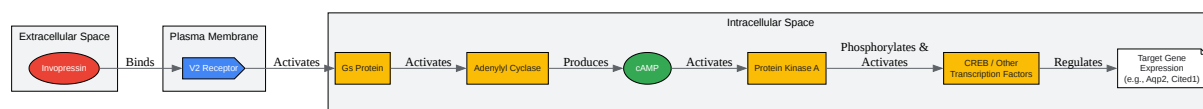
### RNA Sequencing (RNA-seq)

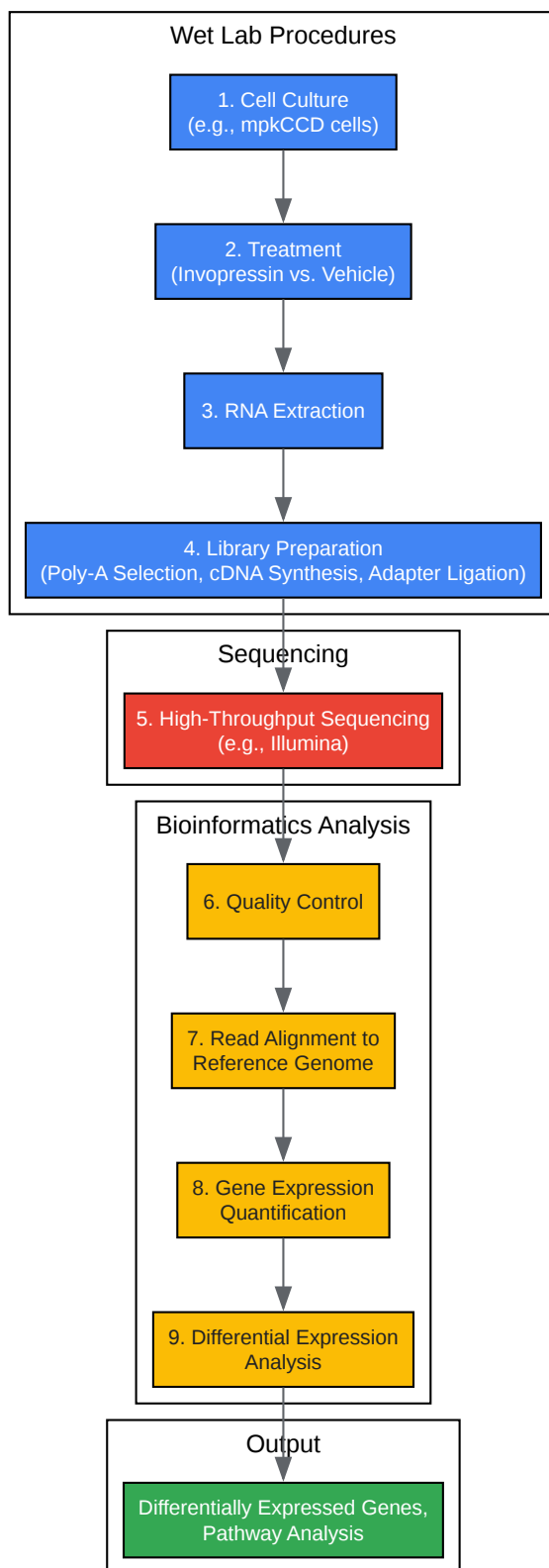
- **RNA Extraction:** Total RNA is extracted from the treated and control cells using a standard RNA isolation kit.
- **Library Preparation:** Polyadenylated RNA is selected, fragmented, and reverse-transcribed to cDNA. Sequencing adapters are ligated to the cDNA fragments.[1]
- **Sequencing:** The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).[4]
- **Data Analysis:** Sequencing reads are aligned to a reference genome. Differential gene expression analysis is performed to identify genes with statistically significant changes in expression between the treatment and control groups.[4]

### Chromatin Immunoprecipitation Sequencing (ChIP-seq)

- **Cross-linking:** Proteins are cross-linked to DNA in treated and control cells.
- **Chromatin Shearing:** The chromatin is sheared into smaller fragments.
- **Immunoprecipitation:** An antibody specific to a protein of interest (e.g., RNA Polymerase II) is used to immunoprecipitate the protein-DNA complexes.[6]
- **DNA Purification and Sequencing:** The DNA is purified and sequenced.
- **Data Analysis:** The sequencing reads are mapped to the genome to identify the binding sites of the protein of interest.[6]

## Mandatory Visualization





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative phosphoproteomic analysis reveals vasopressin V2-receptor–dependent signaling pathways in renal collecting duct cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative Transcriptomics of Invopressin-Treated Cells: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386462#comparative-transcriptomics-of-invopressin-treated-cells]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)